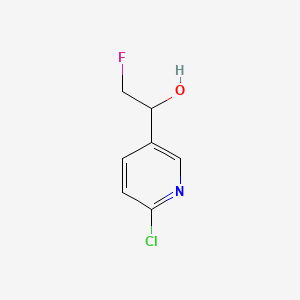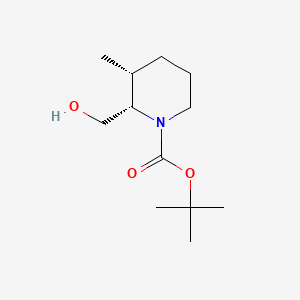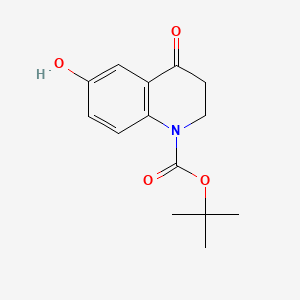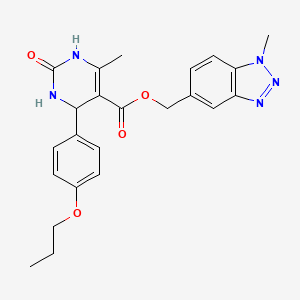
1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-ol, also known as 6-chloropyridin-3-yl-2-fluoroethanol or CPEF, is an organic compound with a molecular formula of C6H5ClFNO. This compound has a wide range of applications, from pharmaceuticals and agrochemicals to materials science. CPEF has been studied extensively for its potential as a synthetic intermediate, a catalyst, and an antimicrobial agent. In addition, CPEF has been used to synthesize other compounds, such as 6-chloropyridin-3-yl-2-fluoroethanone and 6-chloropyridin-3-yl-2-fluoroethanesulfonate.
科学的研究の応用
CPEF has been studied extensively for its potential applications in the pharmaceutical, agrochemical, and materials science industries. In the pharmaceutical industry, CPEF has been studied for its potential use as an antimicrobial agent. In the agrochemical industry, CPEF has been studied for its potential as a pesticide and herbicide. In materials science, CPEF has been studied for its potential use as a monomer for the synthesis of polymers.
作用機序
The mechanism of action of CPEF is not fully understood. However, it is believed that CPEF is able to interact with proteins, lipids, and carbohydrates in the cell membrane, resulting in disruption of the membrane and ultimately cell death. It is also believed that CPEF is able to interact with proteins in the cytoplasm, resulting in disruption of the cell's metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPEF have not been extensively studied. However, it is believed that CPEF is able to interact with proteins, lipids, and carbohydrates in the cell membrane, resulting in disruption of the membrane and ultimately cell death. It is also believed that CPEF is able to interact with proteins in the cytoplasm, resulting in disruption of the cell's metabolic processes.
実験室実験の利点と制限
The advantages of using CPEF in lab experiments include its low cost, its ability to be synthesized via several methods, and its wide range of potential applications. The limitations of using CPEF in lab experiments include its potential for toxicity and its potential to cause adverse effects in humans.
将来の方向性
The potential future directions of CPEF research include further investigation of its mechanism of action, its potential applications in the pharmaceutical, agrochemical, and materials science industries, and its potential toxicity and adverse effects in humans. Additionally, further research could be conducted on the synthesis of CPEF and its derivatives, as well as its potential use as a catalyst and an antimicrobial agent. Finally, further research could be conducted on the biochemical and physiological effects of CPEF.
合成法
CPEF can be synthesized via several methods, including the palladium-catalyzed Suzuki–Miyaura coupling reaction, the palladium-catalyzed Negishi coupling reaction, and the palladium-catalyzed Sonogashira coupling reaction. In all of these methods, the starting materials are a 1-(6-chloropyridin-3-yl)-2-fluoroethan-1-oldine derivative and a 2-fluoroethanol. The Suzuki–Miyaura coupling reaction is the most commonly used method for synthesizing CPEF, as it is the most efficient and cost-effective.
特性
IUPAC Name |
1-(6-chloropyridin-3-yl)-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4,6,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBLDLLVWNMEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(CF)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)



![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)
![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)
![tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B6606066.png)
![ethyl 4-{[methyl({[(2S)-5-oxopyrrolidin-2-yl]methyl})carbamoyl]formamido}-[1,1'-biphenyl]-3-carboxylate](/img/structure/B6606068.png)
![methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B6606070.png)


